3-(3-Fluorobenzenesulfonyl)azetidine
Overview
Description
3-(3-Fluorobenzenesulfonyl)azetidine is a chemical compound with the CAS Number: 2413896-15-6 . It is a hydrochloride with a molecular weight of 251.71 .
Synthesis Analysis
Azetidines, including 3-(3-Fluorobenzenesulfonyl)azetidine, are fascinating four-membered nitrogen-containing heterocycles . The synthetic chemistry of azetidine is an important yet undeveloped research area . The synthesis of azetidines is driven by a considerable ring strain .Molecular Structure Analysis
The IUPAC name of 3-(3-Fluorobenzenesulfonyl)azetidine is 3-((3-fluorophenyl)sulfonyl)azetidine hydrochloride . The InChI Code is 1S/C9H10FNO2S.ClH/c10-7-2-1-3-8(4-7)14(12,13)9-5-11-6-9;/h1-4,9,11H,5-6H2;1H .Chemical Reactions Analysis
The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis
3-(3-Fluorobenzenesulfonyl)azetidine is a powder with a storage temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Antitumor Applications
3-(3-Fluorobenzenesulfonyl)azetidine, as a part of azetidine and azetidinone derivatives, plays a significant role in the synthesis of potent antitumor antibiotics. The intramolecular azide to alkene cycloadditions for constructing pyrrolobenzodiazepines and azetidino-benzodiazepines demonstrates the compound's potential in synthesizing compounds with antitumor properties (Hemming et al., 2014).
Antibacterial Activities
Azetidine derivatives, including 3-(3-Fluorobenzenesulfonyl)azetidine, are crucial in synthesizing new quinolone antibiotics. These compounds exhibit significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their importance in addressing antibiotic resistance challenges (Ikee et al., 2008).
Drug Design and Synthesis
The synthesis of 3-Aryl-3-Sulfanyl Azetidines and their further reactions demonstrate the potential of 3-(3-Fluorobenzenesulfonyl)azetidine derivatives in drug discovery programs. These compounds serve as valuable motifs in exploring new chemical spaces for drug design (Dubois et al., 2019).
Importance in Medicinal Chemistry
Azetidine, including 3-(3-Fluorobenzenesulfonyl)azetidine, is a common motif in medicinal chemistry due to its presence in various bioactive molecules and potential in synthesizing new compounds with pharmacological activity. The facile synthesis and toleration of common functionality make it a versatile compound in medicinal chemistry (Wang & Duncton, 2020).
Fluorophore Development
3-(3-Fluorobenzenesulfonyl)azetidine derivatives also find applications in the development of fluorophores. The introduction of azetidine improves the fluorescence quantum yield and enlarges the Stoke's shift, providing new possibilities in fluorescence imaging and the development of high-performance fluorophores (Liu et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(3-fluorophenyl)sulfonylazetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2S/c10-7-2-1-3-8(4-7)14(12,13)9-5-11-6-9/h1-4,9,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQGRGSFECDZIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)S(=O)(=O)C2=CC=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorobenzenesulfonyl)azetidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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